molecular formula C16H12O5 B5754016 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate

Cat. No. B5754016
M. Wt: 284.26 g/mol
InChI Key: QGAWMUQBOWNISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is widely used for the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.

Mechanism of Action

Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By inhibiting these enzymes, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate prevents the bacteria from multiplying and ultimately leads to their death.
Biochemical and Physiological Effects:
Moxifloxacin has been found to have a good safety profile and is generally well-tolerated by patients. However, it can cause some adverse effects, including gastrointestinal disturbances, headaches, and skin rash. Moxifloxacin has also been associated with an increased risk of tendonitis and tendon rupture, particularly in elderly patients and those taking corticosteroids.

Advantages and Limitations for Lab Experiments

Moxifloxacin is a valuable tool for studying bacterial DNA replication and repair mechanisms. It is also useful for studying the effects of antibiotics on bacterial growth and resistance. However, the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in lab experiments can be limited by its cost and availability.

Future Directions

There are several potential future directions for the research and development of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate. One area of interest is the development of new 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in combination with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Additionally, the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in the treatment of other bacterial infections, such as those caused by Mycobacterium avium complex, is an area of ongoing research.

Synthesis Methods

Moxifloxacin is synthesized by the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid with 3,4-dihydro-2H-pyran-6-ol in the presence of acetic anhydride. The reaction takes place in a solvent mixture of tetrahydrofuran and water under reflux conditions. The resulting product is purified by column chromatography to obtain pure 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate.

Scientific Research Applications

Moxifloxacin has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been found to be effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.

properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9(17)20-11-4-6-13-12-5-3-10(19-2)7-14(12)16(18)21-15(13)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWMUQBOWNISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate

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